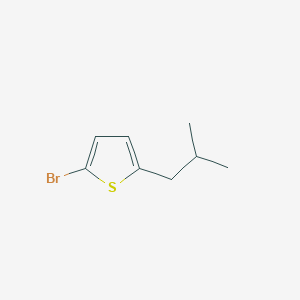

2-Bromo-5-(2-methylpropyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-methylpropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOFODWCVBXQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522107-19-2 | |

| Record name | 2-bromo-5-(2-methylpropyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Functionalization and Derivatization Strategies of 2 Bromo 5 2 Methylpropyl Thiophene

Strategies for Chemical Modification at the Bromine Position

The carbon-bromine bond at the 5-position of the thiophene (B33073) ring is the primary site for chemical modification, enabling the introduction of a wide array of functional groups through various cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly prominent in this context due to their efficiency, regioselectivity, and tolerance for diverse functional groups. nih.govnih.gov

Key strategies for modifying the bromine position include:

Suzuki-Miyaura Coupling: This reaction has proven to be a highly effective method for forming new carbon-carbon bonds by coupling the bromothiophene with various aryl or vinyl boronic acids or their esters. nih.govd-nb.info The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) (K₃PO₄). d-nb.info This method allows for the regioselective synthesis of 5-aryl-thiophenes. nih.govd-nb.inforesearchgate.net

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the bromothiophene with an organotin compound. nih.gov It is a versatile method that proceeds under mild conditions and is compatible with a broad range of functional groups. nih.gov

Kumada Coupling: This approach utilizes a nickel or palladium catalyst to couple the bromothiophene with a Grignard reagent. nih.govrsc.org For instance, a thienyl Grignard reagent can be generated via a bromine-metal exchange reaction, which is then coupled with aryl halides to form biaryl systems. rsc.org

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this is less common for aryl halides unless the ring is activated by strong electron-withdrawing groups. smolecule.com More specialized techniques, such as those involving metal-catalyzed amination (Buchwald-Hartwig reaction), can be used to form C-N bonds at this position.

These cross-coupling reactions are fundamental for constructing more complex molecules, such as oligomers and polymers, where the thiophene unit serves as a repeating block. nih.govrsc.org

Incorporation of Diverse Side Chains for Tailored Properties

The strategic introduction of diverse side chains at the 5-position allows for the fine-tuning of the molecule's physical and electronic properties. This is particularly crucial in materials science, where properties like solubility, molecular packing, and energy levels dictate performance in devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). smolecule.comsmolecule.comrsc.org

By employing the Suzuki cross-coupling reaction, a variety of aryl groups can be attached to the thiophene core. nih.govd-nb.info Research on the analogous compound 2-bromo-5-(bromomethyl)thiophene (B1590285) demonstrates that coupling with different aryl boronic acids leads to a series of 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. d-nb.inforesearchgate.net This highlights the feasibility of incorporating electronically and sterically diverse aryl substituents.

Table 1: Examples of Aryl Side Chains Incorporated via Suzuki Coupling (Based on reactions with 2-bromo-5-(bromomethyl)thiophene as a model)

| Aryl Boronic Acid Used | Resulting 5-Aryl Substituent | Yield (%) |

| Phenylboronic acid | Phenyl | 55 |

| 4-Methylphenylboronic acid | 4-Methylphenyl | 65 |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl | 63 |

| 3,5-Difluorophenylboronic acid | 3,5-Difluorophenyl | 61 |

| 3-Nitrophenylboronic acid | 3-Nitrophenyl | 25 |

| 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl | 70 |

This table was generated based on data from a study on a similar thiophene derivative. d-nb.info

Introduction of Stereogenic Centers for Chiral Derivatives

Introducing chirality into thiophene-based molecules and polymers can lead to unique properties, including the ability to form helical superstructures in aggregates, which is of great interest for chiroptical materials and chiral sensors. rsc.orgmdpi.com A stereogenic center can be introduced into derivatives of 2-bromo-5-(2-methylpropyl)thiophene using several synthetic approaches.

One primary strategy involves the use of chiral building blocks during the synthesis. This can be achieved by:

Utilizing a Chiral Starting Material: The synthesis can begin with a chiral precursor. For example, coupling reactions could employ a chiral Grignard reagent derived from an optically active alkyl halide, such as (S)-(+)-1-bromo-2-methylbutane. mdpi.comlookchem.com

Attaching a Chiral Side Chain: A chiral moiety can be introduced by coupling the bromothiophene with a side chain that already contains a stereogenic center. mdpi.com For instance, esterification or amidation reactions with chiral alcohols or amines can append a chiral group to a functionalized thiophene. mdpi.com The Mitsunobu reaction, which proceeds with an Sₙ2-type Walden inversion, can be used to convert the configuration of a stereogenic center in the attached side chain predictably. mdpi.com

Another advanced method is catalyst-transfer polycondensation, such as the Kumada catalyst-transfer polycondensation (KCTP). This method is used to synthesize regioregular polythiophenes. rsc.orgresearchgate.net Starting from a 2-bromo-5-iodo-3-(chiral-substituent)thiophene monomer, a nickel catalyst like Ni(dppp)Cl₂ facilitates a living chain-growth polymerization. rsc.orgmdpi.com This technique allows for excellent control over the polymer's regioregularity (head-to-tail coupling), which is essential for achieving the desired electronic properties and ordered packing in the solid state. rsc.org The presence of the chiral side chains in these regioregular polymers can induce a strong circular dichroism (CD) signal due to the formation of a helical backbone structure. rsc.org

Table 2: Methods for Synthesizing Chiral Thiophene Derivatives

| Method | Description | Example Precursor/Reagent |

| Chiral Starting Material | Cross-coupling reaction using an optically active Grignard reagent. mdpi.com | (S)-(+)-1-bromo-2-methyloctane mdpi.com |

| Chiral Side Chain Attachment | Esterification of a thiophene carboxylic acid with a chiral alcohol. mdpi.com | 2,5-dibromothiophene-3-carboxylic acid and (S)-2-octanol mdpi.com |

| Asymmetric Catalysis | Kumada catalyst-transfer polycondensation of a dihalogenated chiral monomer. rsc.org | 2-bromo-5-iodo-3-[(S)-(2-methylbutyloxy)methylbutyl]thiophene rsc.org |

Formation of D-A-D (Donor-Acceptor-Donor) Systems

Donor-Acceptor-Donor (D-A-D) molecules are a class of compounds designed to have specific electronic and photophysical properties, making them highly valuable for applications in organic electronics, particularly in solar cells and as fluorescent probes. rsc.org The thiophene ring, being electron-rich, is an excellent electron donor (D). this compound can be used as a building block to construct D-A-D systems.

The general strategy involves coupling two thiophene donor units to a central electron-acceptor (A) core. The synthesis would typically proceed by:

Functionalization of the Acceptor: A central acceptor molecule is prepared with two reactive sites (e.g., two bromine or two boronic acid groups).

Coupling Reaction: Two equivalents of the 2-(2-methylpropyl)thiophene derivative are then coupled to the central acceptor using palladium-catalyzed reactions like Suzuki or Stille coupling. To achieve this, the bromine on the thiophene might first be converted to a boronic ester via Miyaura borylation. acs.org

Alternatively, a D-A-D architecture can be constructed sequentially. For instance, this compound could first be coupled with a molecule that is an acceptor precursor. An example from related thiophene chemistry is the introduction of a nitro group, a strong electron acceptor, which can be accomplished through coupling with a nitro-substituted aryl boronic acid. nih.govd-nb.info The resulting D-A molecule could then be further functionalized to attach a second donor group.

The choice of the acceptor unit is critical for tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn determines the material's bandgap and absorption spectrum. rsc.org Common acceptor moieties used in such systems include benzothiadiazole, diketopyrrolopyrrole (DPP), and derivatives of 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile. rsc.org The isobutyl side chain on the thiophene donor helps to ensure good solubility of the final D-A-D compound in organic solvents, which is crucial for solution-based processing of electronic devices. rsc.org

Polymerization Chemistry and Regioregularity Control with 2 Bromo 5 2 Methylpropyl Thiophene As a Monomer

Role of 2-Bromo-5-(2-methylpropyl)thiophene as a Monomeric Building Block in Polymer Synthesis

This compound is an asymmetrical molecule that acts as a fundamental building block for the synthesis of poly(3-alkylthiophene)s (P3ATs). magtech.com.cnmdpi.com In this role, the thiophene (B33073) ring constitutes the backbone of the conjugated polymer, while the 2-methylpropyl (isobutyl) group at the 3-position ensures the resulting polymer is soluble in common organic solvents, which is essential for solution-based processing and device fabrication. e-bookshelf.deubc.ca The bromine atom at the 2-position is a reactive site, enabling the monomer to participate in various cross-coupling polymerization reactions. mdpi.comnih.gov The polymerization of these monomers leads to polymers with unique electronic, optical, and chemosensitive properties. rsc.org

The primary challenge and goal in polymerizing this monomer is to control the regiochemistry of the linkages between repeating units. cmu.edu When two monomers couple, they can connect in a "head-to-tail" (HT), "head-to-head" (HH), or "tail-to-tail" (TT) fashion. cmu.edursc.org A high degree of HT coupling results in a regioregular polymer with a more planar backbone, leading to enhanced π-conjugation and superior material performance in electronic devices. cmu.edu Consequently, synthetic strategies are designed to maximize the formation of these HT linkages. nih.govcmu.edu

Controlled Chain-Growth Polymerization Mechanisms

Several transition metal-catalyzed polymerization methods have been developed to achieve controlled chain-growth and high regioregularity in the synthesis of polythiophenes from monomers like this compound.

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth method for synthesizing well-defined conjugated polymers. nih.gov This technique allows for the synthesis of polythiophenes with controlled molecular weights and low polydispersity. nih.govresearchgate.net

The general mechanism for KCTP using a 2-bromo-3-alkylthiophene monomer involves two key steps:

Monomer Activation: The monomer, this compound, is first converted into its Grignard reagent, 2-bromomagnesio-5-(2-methylpropyl)thiophene. This is typically achieved through a halogen-magnesium exchange reaction, for instance, by treating the corresponding 2,5-dibromo-3-(2-methylpropyl)thiophene with an alkyl Grignard reagent like methylmagnesium bromide. cmu.educmu.edu

Polymerization: A nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is added to the activated monomer. mdpi.comrsc.org The polymerization proceeds via a cycle of oxidative addition, transmetalation, and reductive elimination, with the catalyst "transferring" along the growing polymer chain, which is characteristic of a chain-growth mechanism. researchgate.net This method effectively minimizes HH and TT couplings, leading to high percentages of HT regioregularity, often exceeding 98%. cmu.edu

| Parameter | Description |

| Monomer | This compound (activated as a Grignard reagent) |

| Catalyst | Typically Ni(dppp)Cl₂ or similar Ni-phosphine complexes ru.nlhep.com.cn |

| Mechanism | Chain-growth polycondensation nih.gov |

| Key Advantage | High control over regioregularity (HT >98%), molecular weight, and end-groups cmu.eduresearchgate.net |

The Rieke method provides an alternative route to highly regioregular poly(3-alkylthiophene)s. nih.gov This approach utilizes highly reactive, finely divided zinc, known as Rieke zinc (Zn*), which is prepared by reducing a zinc salt like ZnCl₂ with an alkali metal. wikipedia.orgriekemetals.com

The synthesis typically begins with the corresponding 2,5-dibromo-3-(2-methylpropyl)thiophene. The key steps are:

Organozinc Formation: The dibrominated monomer reacts with Rieke zinc, which undergoes selective oxidative addition primarily at the less sterically hindered 5-position. cmu.edue-bookshelf.de This generates a mixture of organozinc intermediates.

Polymerization: The subsequent addition of a nickel or palladium catalyst polymerizes the organozinc species. The choice of catalyst is critical for achieving high regioregularity. For instance, using Ni(dppe)Cl₂ (where dppe is 1,2-bis(diphenylphosphino)ethane) can result in polymers with up to 99% HT-HT couplings. nih.gov

While the starting material differs from the title compound, the Rieke method is a cornerstone for producing the same target polymer, poly(3-(2-methylpropyl)thiophene), with excellent control over its structure. nih.govresearchgate.net

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. rsc.org This protocol circumvents the need for pre-activating the monomer into an organometallic reagent (like a Grignard or organozinc compound), reducing synthetic steps and toxic byproducts. rsc.org

DArP involves the direct coupling of a C-H bond with a C-halogen bond, typically catalyzed by a palladium complex. rsc.org For a monomer like this compound, the C-Br bond at the 2-position would react with the C-H bond at the 5-position of another monomer. This approach offers a facile route to synthesizing conjugated polymers with controlled molecular weight, low polydispersity, and high regioregularity. rsc.org

| Polymerization Method | Starting Material Activation | Catalyst System | Environmental Consideration |

| Kumada (KCTP) | Required (Grignard reagent formation) | Nickel-based (e.g., Ni(dppp)Cl₂) | Generates stoichiometric magnesium salt waste |

| Rieke Method | Required (Organozinc formation with Zn*) | Nickel-based (e.g., Ni(dppe)Cl₂) | Uses highly reactive metals |

| DArP | Not required | Palladium-based | Greener alternative, less waste rsc.org |

Synthesis and Characterization of Regioregular Polythiophenes

The synthesis of regioregular polythiophenes is a mature field, with established protocols for producing high-quality materials. magtech.com.cnnih.gov The characterization of these polymers is crucial to confirm their structural integrity and predict their performance. Techniques such as NMR spectroscopy, gel permeation chromatography (GPC), and UV-vis spectroscopy are routinely used to determine regioregularity, molecular weight, and conjugation length, respectively. ubc.cahep.com.cn

Achieving a high degree of head-to-tail (HT) coupling is the primary objective in the synthesis of regioregular poly(3-alkylthiophene)s. cmu.edunih.gov Irregular HH or TT couplings introduce steric clashes between the adjacent alkyl side chains, forcing the thiophene rings to twist out of plane. cmu.edu This twisting disrupts the π-orbital overlap along the polymer backbone, reducing the effective conjugation length and detrimentally affecting the material's electronic and optical properties. cmu.edu

The McCullough and Rieke methods are prime examples of successful HT coupling strategies:

McCullough Method (Kumada-type): This method achieves regiospecificity by forming a single, well-defined Grignard intermediate, 2-bromo-5-(bromomagnesio)-3-alkylthiophene. cmu.edu The subsequent nickel-catalyzed polymerization proceeds almost exclusively in an HT fashion because the catalyst preferentially couples at the reactive magnesiated 5-position. cmu.edumdpi.com

Rieke Method: This strategy relies on the regioselective formation of the 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate, followed by the use of a specific nickel catalyst that favors HT coupling during the polymerization step. cmu.edunih.gov

The percentage of HT coupling can be accurately quantified using ¹H NMR spectroscopy. hep.com.cnntu.edu.tw In the ¹H NMR spectrum of poly(3-alkylthiophene)s, the aromatic proton signal splits into distinct peaks corresponding to the four possible triad (B1167595) arrangements (HT-HT, HT-HH, TT-HT, TT-HH), allowing for precise calculation of the regioregularity. ntu.edu.tw

Influence of Polymerization Conditions on Regioregularity

Regioregularity in poly(3-alkylthiophene)s (P3ATs) refers to the specific orientation of the monomer units within the polymer chain. Three coupling possibilities exist: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-conjugation and results in superior electronic and optical properties. cmu.edu Conversely, HH couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edu The choice of polymerization method and reaction conditions, such as the catalyst used, is paramount in achieving high regioregularity. rsc.org

Several synthetic strategies have been developed to maximize HT coupling. The McCullough method involves the lithiation of 2-bromo-3-alkylthiophenes followed by transmetalation and polymerization with a nickel catalyst, yielding polymers with 98-100% HT couplings. cmu.edu The Rieke method utilizes highly reactive "Rieke zinc" to form an organozinc intermediate from 2,5-dibromo-3-alkylthiophenes. The subsequent polymerization is highly sensitive to the catalyst; for instance, Ni(dppe)Cl₂ can produce polymers with up to 99% HT content, whereas a palladium catalyst like Pd(PPh₃)₄ results in completely regiorandom polymers. cmu.edursc.org Grignard Metathesis (GRIM) polymerization is another effective, large-scale method that uses a nickel catalyst to polymerize a magnesiated thiophene monomer, affording highly regioregular P3ATs. cmu.edu

The degree of regioregularity has a profound impact on the polymer's physical properties. Studies on poly(3-hexylthiophene) (P3HT), a close structural analog, show a direct correlation between regioregularity and crystallinity. As the percentage of regiodefects increases, the material's crystallinity and melting temperature decrease significantly. researchgate.netnist.gov For example, P3HT with 98% regioregularity exhibits about 48% crystallinity, which drops to 16% for a sample with 75% regioregularity. Polymers with less than 64% regioregularity are typically amorphous. researchgate.net

| Polymerization Method | Catalyst | Typical Head-to-Tail (HT) Coupling (%) | Reference |

| McCullough Method | Ni(dppp)Cl₂ | 98-100% | cmu.edu |

| Rieke Method | Ni(dppe)Cl₂ | >99% | rsc.org |

| Rieke Method | Pd(dppe)Cl₂ | ~70% | rsc.org |

| Rieke Method | Pd(PPh₃)₄ | Regiorandom | rsc.org |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | >95% | cmu.edu |

| Oxidative Polymerization | FeCl₃ | ~84% | cmu.edu |

Development of Advanced Polymer Architectures

The versatility of thiophene chemistry allows for the creation of complex polymer architectures beyond simple homopolymers, including block copolymers, oligomers, and functionalized polymers with tailored properties.

Block Copolymers and Oligomers from Thiophene Derivatives

Block copolymers incorporating polythiophene segments have garnered significant interest due to their ability to self-assemble into highly ordered nanostructures, which is crucial for optoelectronic applications. acs.org The synthesis of well-defined block copolymers requires controlled polymerization techniques that provide low polydispersity and control over molecular weight. core.ac.uk

One successful approach is nickel-catalyzed deprotonative C–H coupling polycondensation. This method allows for a living chain-growth polymerization, where the polymer chain end remains active. Block copolymers can be synthesized by the successive addition of different thiophene monomers. core.ac.ukoup.com For example, a living polythiophene can be prepared, followed by the addition of a second monomer like 2-bromo-3-(2-ethylhexyl)thiophene (B1527691) to grow the second block. core.ac.uk This iterative process can even be used to create triblock copolymers. core.ac.ukoup.com

Another powerful technique is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. acs.org This method can be used to polymerize vinyl-functionalized thiophene monomers. Block copolymers have been synthesized by using a poly(methyl acrylate) macro-chain transfer agent (macro-CTA) to initiate the polymerization of a thiophene-containing monomer. acs.org Anionic polymerization has also been employed to create block copolymers containing oligothiophene segments. acs.org

Synthesis of Conjugated Poly(thiophene-2,5-diyl) and Related Polymers

The synthesis of conjugated poly(thiophene-2,5-diyl) and its derivatives relies heavily on transition metal-catalyzed cross-coupling reactions. rsc.org These methods are essential for forming the carbon-carbon bonds between aromatic monomer units to build the polymer backbone. rsc.org

Commonly employed methods include:

Kumada Coupling: This nickel-catalyzed reaction couples a Grignard reagent (thienyl magnesium halide) with an aryl halide. cmu.edumdpi.com It was one of the first methods used to produce regular poly(thiophene-2,5-diyl). rsc.org The Grignard Metathesis (GRIM) method is a prominent example of a Kumada catalyst-transfer polycondensation that proceeds via a chain-growth mechanism. cmu.edumdpi.com

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an aryl halide. It is known for its tolerance to a wide variety of functional groups. google.com

Suzuki Coupling: A palladium complex catalyzes the reaction between a thiophene boronic acid or ester and a dihalogenated thiophene. google.comnih.gov A significant challenge with this method can be the deboronation of the thiophene monomer during the reaction, which can limit the achievable molecular weights. google.com

Rieke Method: This involves the use of highly reactive Rieke zinc to form organozinc intermediates from dihalogenated thiophenes, which are then polymerized using a nickel or palladium catalyst. mdpi.comgoogle.com

Dehydrohalogenative Polycondensation: This nickel-catalyzed method uses a monohalogenated thiophene and a strong base, like the Knochel-Hauser base (TMPMgCl·LiCl), to achieve polymerization with high regioregularity. mdpi.comnih.gov

These methods have enabled the synthesis of a vast array of polythiophenes with precisely controlled structures, which is fundamental to tuning their material properties. cmu.edu

Formation of Functionalized Polymers

Introducing specific functional groups into the polythiophene structure is a key strategy for modifying its properties, such as solubility, processability, and electronic characteristics, and for enabling applications like sensors or bio-interfacing. acs.orgubc.ca Functionalization can be achieved either by polymerizing monomers that already contain the desired functional group or by modifying the polymer after its synthesis. ubc.ca

Stille coupling is particularly valuable for polymerizing functionalized monomers due to its compatibility with many chemical groups. acs.org For instance, thiophene monomers with hydroxyl-functionalized side chains have been copolymerized to create polar polythiophenes suitable for bio-interfacing. acs.org

Post-polymerization modification offers a versatile route to a wide range of functional polymers from a single precursor. A common approach involves synthesizing a regioregular poly-3-alkylthiophene with latent reactive sites, such as bromide groups, along its backbone. ubc.ca These sites can then be converted to other functionalities. For example, a bromide can be transformed into an azide (B81097) group, which can then be used in "Click" chemistry reactions to attach a variety of molecules, including those with fluorescent or electroactive properties. ubc.ca This strategy allows for the systematic study of how different functional groups influence the polymer's properties without altering the backbone structure. ubc.ca

Supramolecular Architectures and Aggregation Phenomena in Thiophene Based Materials

Investigation of Self-Assembly in Poly(2-bromo-5-(2-methylpropyl)thiophene) Systems

The self-assembly of polythiophenes is a critical phenomenon that dictates the material's electronic and optical properties. This process is driven by intermolecular interactions, primarily π-π stacking between the thiophene (B33073) backbones, leading to the formation of ordered aggregates. In solution, this aggregation is often induced by changing the solvent quality, moving from a good solvent where the polymer chains are dissolved to a poor solvent which promotes chain collapse and association.

For poly(alkylthiophenes), the self-assembly process results in various morphologies, from nanoparticles to nanofibers, depending on the conditions. nih.govresearchgate.net The arrangement of the polymer chains within these aggregates is crucial. In dilute solutions of good solvents, P3ATs typically adopt a random coil geometry with a semiflexible backbone. uc.eduacs.org However, upon aggregation, these chains organize into more ordered structures. The final morphology and degree of order are a result of a delicate balance between the attractive forces of the conjugated backbones and the steric hindrance provided by the alkyl side chains. The 2-methylpropyl group, being a branched alkyl chain, would influence the packing density and interchain distance, thereby affecting the electronic coupling in the aggregated state.

Chiral Aggregation and Supramolecular Chirality in Polythiophenes

Supramolecular chirality in polythiophenes is a phenomenon where achiral polymer chains form a chiral, ordered assembly, or where the inherent chirality of substituted polymers is amplified upon aggregation. This results in distinct optical activity, which is a powerful tool for studying the aggregation process. mdpi.com

Since the monomer this compound is achiral, the corresponding polymer would not inherently exhibit chiral properties. However, supramolecular chirality can be induced in such achiral polythiophenes. This is typically achieved through external stimuli, such as:

Chiral Solvents or Additives: The presence of a chiral environment can guide the aggregation of the polymer chains into a preferred helical arrangement (a "sergeants-and-soldiers" effect).

Doping: The introduction of chiral dopants can induce a chiral conformation in the polymer aggregate. mdpi.com

The optical activity in these systems arises not from a chiral center in the molecule itself, but from the long-range helical or twisted arrangement of the polymer backbones in the aggregated state. This induced chirality is often monitored using circular dichroism (CD) spectroscopy, which shows characteristic signals when a chiral supramolecular structure is formed. mdpi.com

Conformational Geometry of Aggregated Structures

The conformation of individual polymer chains and their arrangement within an aggregate are key to the material's properties. Poly(alkylthiophene) backbones are not perfectly rigid and can adopt different conformations due to rotation around the inter-ring bonds.

Two primary planar conformations between adjacent thiophene rings are possible:

Anti-conformation: This is the lower-energy, more planar state that promotes a more rigid, rod-like backbone structure. uc.edu

Syn-conformation: This conformation introduces a bend in the polymer backbone. uc.edu

In solution, P3AT chains exist as semiflexible coils due to a mix of these conformations and some degree of torsion. uc.eduacs.org Upon aggregation, the chains tend to become more planar to maximize π-π interactions, leading to well-defined geometric structures. Common aggregated geometries include:

| Aggregated Structure | Description |

| π-stacked | Polymer backbones stack on top of each other, with the π-orbitals overlapping. This is crucial for charge transport between chains. |

| Herringbone | A packing arrangement where the planes of adjacent polymer chains are tilted with respect to each other. |

| Lamellar | A layered structure where sheets of π-stacked backbones are separated by layers of the insulating alkyl side chains. |

| Helical | Polymer chains twist into a helical structure, which is often the source of supramolecular chirality. |

The specific geometry adopted by poly(this compound) would depend on processing conditions and the steric influence of the isobutyl side chains on the interchain packing.

Factors Influencing Aggregation Behavior and Optical Activity

The aggregation of polythiophenes, and any associated optical activity, is a highly sensitive process influenced by a multitude of factors. Understanding and controlling these factors is essential for tuning the material's properties for specific applications.

| Factor | Influence on Aggregation and Optical Activity |

| Solvent Quality | Poor solvents induce aggregation by minimizing unfavorable polymer-solvent interactions. The rate of addition of a poor solvent can control the size and morphology of the aggregates. nih.gov |

| Temperature | Increasing temperature generally disrupts aggregates by providing thermal energy to overcome intermolecular forces, leading to a decrease in aggregation and optical activity. The persistence length of P3ATs has been shown to decrease at higher temperatures. uc.edu |

| Side-Chain Chemistry | The length and branching of the alkyl side chains affect solubility and steric hindrance. The 2-methylpropyl group on the target compound would influence inter-chain spacing and packing efficiency compared to linear alkyl chains. arxiv.org |

| Regioregularity | The regiochemical placement of the side chains (Head-to-Tail vs. Head-to-Head/Tail-to-Tail) is critical. High Head-to-Tail (HT) coupling leads to more planar backbones, facilitating tighter π-stacking and higher crystallinity. semanticscholar.org |

| Polymer Molecular Weight | Longer polymer chains often have a greater tendency to aggregate. |

| Concentration | Higher polymer concentrations increase the likelihood of intermolecular interactions and aggregation. |

| Additives/Dopants | The presence of ions, dopants, or other molecules can induce aggregation and, if the additive is chiral, can impart chirality to the supramolecular structure. mdpi.com |

| pH | For polythiophenes with pH-sensitive functional groups, changes in pH can trigger conformational changes and aggregation. researchgate.net |

By carefully controlling these parameters, it is possible to direct the self-assembly of polythiophenes into desired supramolecular architectures with tailored properties.

Advanced Spectroscopic Characterization Techniques for Thiophene Based Systems

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman, XPS)

Vibrational spectroscopy is fundamental for identifying functional groups and probing the bonding environment within a molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov For substituted thiophenes, these spectra reveal characteristic peaks corresponding to C-H, C-C, and C-S bonds within the thiophene (B33073) ring. iosrjournals.org In aromatic compounds, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. primescholars.com C-C stretching vibrations in 2-substituted thiophenes are observed between 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching modes can be found in the range of 600-900 cm⁻¹. iosrjournals.org Analysis of these spectra, often aided by Density Functional Theory (DFT) calculations, allows for detailed assignment of vibrational frequencies and confirmation of the molecular structure. iosrjournals.orgprimescholars.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. nih.govacs.org For thiophene derivatives, XPS can confirm the presence of sulfur, carbon, and, in the case of brominated compounds, bromine. acs.orgrsc.org The S 2p spectrum provides information on the chemical environment of the sulfur atom in the thiophene ring, typically showing a doublet with S 2p₃/₂ and S 2p₁/₂ peaks. rsc.orgresearchgate.net In studies of brominated thiophenes on surfaces, XPS can distinguish between covalently bonded bromine (Br-C) and dissociated bromine atoms, with the Br 3p₃/₂ peak for Br-C appearing at a binding energy of around 183.7 eV. nih.govrsc.org This technique is particularly valuable for studying thin films and interfaces involving thiophene-based materials. rsc.orgresearchgate.netdntb.gov.ua

| Technique | Typical Wavenumber/Binding Energy Range (for Thiophenes) | Information Obtained |

|---|---|---|

| FTIR/Raman | C-H stretch: 3100-3000 cm⁻¹ C-C stretch: 1340-1540 cm⁻¹ C-S stretch: 600-900 cm⁻¹ | Identification of functional groups, molecular structure confirmation. iosrjournals.orgprimescholars.com |

| XPS | S 2p: ~164 eV Br 3p₃/₂ (Br-C): ~184 eV C 1s: ~285 eV | Elemental composition, chemical and bonding states, surface analysis. nih.govacs.orgrsc.org |

Electronic Spectroscopy for Conjugation and Optical Properties (UV-Vis, PL)

Electronic spectroscopy techniques are crucial for understanding the optical and electronic properties of π-conjugated systems like thiophenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions, typically π-π* transitions in conjugated molecules. mdpi.com The position of the absorption maximum (λ_max) provides insight into the effective conjugation length of the thiophene system. For poly(3-alkylthiophene)s, λ_max in solution is often around 450 nm. mdpi.comnih.gov Factors such as increased molecular weight, higher regioregularity, and aggregation can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum, indicating a more extended and planar conjugated system. mdpi.comnih.govpsu.edu

Photoluminescence (PL) Spectroscopy: PL spectroscopy examines the light emitted by a substance after it has absorbed photons. This provides information about the emissive properties and excited states of the molecule. In thiophene-based polymers, the PL spectra are generally red-shifted compared to their corresponding absorption spectra, a phenomenon known as the Stokes shift. psu.edu The emission wavelength and quantum yield are highly sensitive to the molecular structure, conformation, and aggregation state. mdpi.comhgxx.org For instance, bromine substitution on a polythiophene ring has been shown to significantly affect fluorescence intensity and cause a blue-shift in the emission, related to the electron-withdrawing inductive effect of the halogen. hgxx.org

| Technique | Property Measured | Key Findings for Thiophene Systems |

|---|---|---|

| UV-Vis | Light Absorption (π-π* transitions) | Determines effective conjugation length; red-shifts indicate increased planarity and aggregation. mdpi.comnih.gov |

| Photoluminescence (PL) | Light Emission from Excited State | Characterizes emissive properties; sensitive to substitution and molecular packing. psu.eduhgxx.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Characterization (1D, 2D)

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution.

1D NMR (¹H and ¹³C): ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For a compound like 2-Bromo-5-(2-methylpropyl)thiophene, one would expect to see distinct signals for the protons on the thiophene ring and the isobutyl side chain. The chemical shifts, splitting patterns (coupling), and integration of these signals allow for unambiguous structural assignment. Similarly, ¹³C NMR identifies the different carbon environments in the molecule. researchgate.netresearchgate.net For instance, in substituted thiophenes, the chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. nih.gov

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques provide further clarity by showing correlations between different nuclei. nih.govmdpi.com

COSY (Correlation Spectroscopy) reveals couplings between protons, helping to map out the spin systems within the isobutyl group and the thiophene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the attachment of the isobutyl group to the thiophene ring and the position of the bromine atom. nih.gov These techniques are routinely used to characterize newly synthesized thiophene derivatives and to assess the regiochemistry of polythiophenes. nih.govacs.orgnih.gov

| Technique | Type of Information | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environments and connectivity | Identifies thiophene ring protons and isobutyl group protons, confirms substitution pattern. |

| ¹³C NMR | Carbon environments | Confirms the number of unique carbon atoms and their chemical environment. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H) | Unambiguously assigns all proton and carbon signals and confirms the overall molecular structure. nih.govmdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MALDI-TOF MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can help confirm the structure. For 2-bromothiophene, the mass spectrum shows the molecular ion peak and characteristic peaks corresponding to the loss of bromine and other fragments. nist.gov This technique is well-suited for small, volatile molecules like this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is a soft ionization technique ideal for analyzing larger, non-volatile molecules like oligomers and polymers, as it typically keeps the molecule intact. rsc.orgrsc.org It is widely used to determine the molecular weight and molecular weight distribution of thiophene-based polymers. rsc.org In the analysis of complex thiophene-based structures, MALDI-TOF MS can precisely identify the quasimolecular ion, confirming the successful synthesis of the target compound. mdpi.comresearchgate.net

X-ray Diffraction (XRD) and Scattering Techniques for Solid-State Structure (ScXRD, SAXS)

X-ray diffraction and scattering techniques are indispensable for investigating the arrangement of molecules in the solid state, providing information on crystallinity, molecular packing, and nanoscale morphology.

Single-Crystal X-ray Diffraction (ScXRD): When a suitable single crystal can be grown, ScXRD provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. nih.govresearchgate.net For thiophene derivatives, ScXRD analysis can confirm the planarity of the thiophene ring and the conformation of its substituents. nih.gov

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): For polycrystalline powders or thin films, powder XRD is used to identify crystalline phases and determine parameters like lamellar spacing and π-stacking distances in polymeric materials. hgxx.org SAXS probes larger length scales and is used to characterize the nanoscale morphology and ordering in thiophene-based polymer films, which is critical for understanding the performance of organic electronic devices.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules.

While this compound itself is not chiral, CD spectroscopy is highly relevant for the broader class of thiophene-based systems where a chiral element is introduced. researchgate.net This can be achieved by incorporating a chiral side chain or by creating a helical polymer backbone. acs.orgacs.org The resulting CD spectra provide information about the chiral conformation and aggregation of these molecules in solution or in thin films. bohrium.comnih.gov For example, studies on chiral polythiophenes have shown that the CD signal is sensitive to solvent and temperature, reflecting changes in the polymer's main-chain conformation. acs.org Therefore, if a chiral center were introduced into the 2-methylpropyl group (e.g., by making it a 2-methylbutyl group), CD spectroscopy would be an essential tool for characterizing its chiroptical properties. nih.gov

Computational and Theoretical Investigations of 2 Bromo 5 2 Methylpropyl Thiophene and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of thiophene (B33073) derivatives, offering a balance between accuracy and computational cost. mjcce.org.mk It is widely used to determine the optimized molecular geometry, including bond lengths and angles, and to analyze the electronic structure. mjcce.org.mknih.gov For thiophene-based compounds, calculations are often performed using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p). mjcce.org.mknih.govmjcce.org.mk

DFT studies on related brominated thiophenes have successfully predicted geometric parameters that show excellent agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com These computational models provide a reliable foundation for understanding the molecule's three-dimensional structure. For instance, in derivatives of 2-bromothiophene, the key bond lengths and angles within the thiophene ring and its substituents are precisely calculated. mdpi.com This structural information is the first step for all further theoretical analyses, including reactivity and spectroscopic predictions. mjcce.org.mk

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for Thiophene Derivatives Calculated by DFT

| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference Compound(s) |

| Bond Length | S1–C2 | 1.73 - 1.75 Å | Thiophene Sulfonamides mdpi.com |

| Bond Length | C2=C3 | ~1.38 Å | 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione mjcce.org.mk |

| Bond Length | C5–S1 | 1.73 - 1.75 Å | Thiophene Sulfonamides mdpi.com |

| Bond Angle | C5–S1–C2 | ~111° | Thiophene Sulfonamides mdpi.com |

| Bond Angle | S1–C2–C3 | 110.8° - 112.4° | Thiophene Sulfonamides mdpi.com |

| Bond Angle | C4–C5–S1 | 110.6° - 112.5° | Thiophene Sulfonamides mdpi.com |

| Note: These values are representative of substituted thiophenes and provide a baseline for understanding the structure of 2-Bromo-5-(2-methylpropyl)thiophene. |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) analysis is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key descriptor of molecular reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comacs.org Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com In studies of thiophene derivatives, FMO analysis has been used to account for their relative reactivity and potential for charge transfer within the molecule. nih.govmdpi.com Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govacs.org

Table 2: Representative FMO Energies and Global Reactivity Descriptors for Thiophene Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| Thiophene Carboxylate Derivative | - | - | 3.98 - 4.69 | mdpi.com |

| DecaThiophene Macrocycle | -5.07 | -1.47 | 3.60 | dtic.mil |

| Thiophene Sulfonamide Derivative | - | - | 3.44 - 4.65 | mdpi.com |

| Note: The specific energies for this compound would require a dedicated calculation, but these values from related structures illustrate the typical range. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and intramolecular interactions that contribute to a molecule's stability. mjcce.org.mk It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions, often described as hyperconjugation, result in a stabilization energy (E(2)) that quantifies the strength of the interaction. acs.org

For complex organic molecules, NBO analysis can identify key intramolecular charge-transfer events and non-covalent interactions, such as hydrogen bonds. nih.govacs.org The analysis provides insights into the delocalization of electron density across the molecule, which is fundamental to understanding its electronic properties and stability. mjcce.org.mk In substituted thiophenes, NBO analysis can reveal the interactions between the thiophene ring's orbitals and those of its substituents, explaining the electronic effects of these groups on the ring. mjcce.org.mknih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Electronic Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. mjcce.org.mk The MEP surface illustrates the charge distribution on the molecule, with different colors representing different potential values. mdpi.com

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-deficient and represents likely sites for nucleophilic attack.

Green regions represent neutral or zero potential.

In studies of substituted thiophenes, MEP analysis has been employed to investigate the electronic effects of different groups attached to the ring and to identify reactive sites. nih.govmdpi.com For this compound, the MEP map would likely show a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the thiophene ring, while the area around the bromine atom and hydrogen atoms would exhibit a more positive potential. This mapping provides a clear, intuitive guide to the molecule's chemical reactivity. mjcce.org.mknih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, which is a building block in organic synthesis, theoretical studies can model the reaction pathways of common transformations like Suzuki or Stille cross-coupling reactions. mdpi.comresearchgate.net

By using DFT, researchers can calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and selectivity. For instance, computational studies on the selective Suzuki coupling of 2-bromo-5-chlorothiophene (B1265590) have helped to explain why the reaction occurs preferentially at the more reactive carbon-bromine bond over the stronger carbon-chlorine bond. mdpi.com Such insights are invaluable for optimizing reaction conditions and designing efficient synthetic routes to more complex thiophene-based materials. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties of molecules, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. mjcce.org.mkmdpi.com Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. mjcce.org.mk

For thiophene derivatives, calculated vibrational frequencies using the B3LYP method often show good agreement with experimental FT-IR and FT-Raman data, although a scaling factor is sometimes applied to correct for anharmonicity and basis set limitations. mjcce.org.mkmdpi.com These calculations can confidently assign specific vibrational modes, such as C-H stretching, C=C stretching of the thiophene ring, and vibrations associated with the substituents. mdpi.com This predictive power is a significant aid in the structural characterization of newly synthesized compounds. mjcce.org.mk

Applications in Organic and Optoelectronic Materials Science

Organic Electronic Devices

Thiophene-based molecules are foundational to the development of organic electronic devices due to their excellent charge-transport properties and chemical stability. 2-Bromo-5-(2-methylpropyl)thiophene is a monomer that can be polymerized to create conjugated polymers for various electronic applications.

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene-containing polymers can be utilized as the emissive layer or as charge-transporting layers. The electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for efficient light emission and can be tuned by the chemical structure of the monomer. The 2-methylpropyl substituent on the thiophene (B33073) ring would affect the polymer's morphology and photoluminescent properties. While polymers based on 3-substituted thiophenes are known to be used in OLEDs, the specific electroluminescent characteristics of a polymer derived from this compound would require experimental investigation.

Polythiophenes are widely used as the electron-donor material in the active layer of Organic Photovoltaic (OPV) cells, often blended with a fullerene derivative or a non-fullerene acceptor. The performance of an OPV device is highly dependent on the morphology of this blend and the electronic properties of the donor polymer. The 2-methylpropyl side chain of a polymer derived from this compound would influence its solubility and ability to form an optimal bicontinuous network with the acceptor material, which is crucial for efficient charge separation and transport. Recent advancements in all-polymer solar cells have also highlighted the importance of morphological control, where solid additives, including halogenated thiophenes, have been used to enhance device efficiency nankai.edu.cn.

In Dye-Sensitized Solar Cells (DSSCs), thiophene-based molecules can be incorporated into the structure of the sensitizing dye to improve its light-harvesting capabilities and charge transfer properties. While there is no specific data on this compound in this context, the broader class of thiophene derivatives is integral to the design of efficient organic dyes for DSSCs.

Functional Polymers for Sensing and Transistor Technologies

The versatility of thiophene chemistry allows for the creation of functional polymers with applications in chemical sensors and organic field-effect transistors (OFETs). The electrical conductivity of polythiophenes can be modulated by exposure to certain analytes, forming the basis of chemical sensors. The 2-methylpropyl group would primarily affect the physical properties of the polymer, such as its processability and film-forming characteristics, which are important for fabricating sensor devices.

In the context of OFETs, the charge carrier mobility of the organic semiconductor is a key performance metric. The molecular ordering and crystallinity of the polythiophene film, which are influenced by the alkyl side chain, are critical for achieving high mobility. The synthesis of regioregular poly(3-alkylthiophenes), often starting from 2-bromo-3-alkylthiophene monomers, is a well-established method to produce materials with improved charge transport properties suitable for OFETs pkusz.edu.cn. Thiophene-fused isoindigo based conjugated polymers have also been developed for ambipolar organic field-effect transistors .

Advancements in Photonic Devices and Telecommunications

The application of thiophene-based materials in photonics and telecommunications is an emerging area of research. These materials can exhibit nonlinear optical (NLO) properties, which are of interest for applications such as optical switching and frequency conversion. The specific NLO properties of polymers derived from this compound have not been reported, but the conjugated backbone of polythiophenes provides a framework that can be functionalized to enhance these characteristics.

Development of Materials with Enhanced Thermal and Electrical Conductivity

While polythiophenes are primarily known for their semiconducting properties, their electrical conductivity can be significantly increased through doping to approach metallic levels. The nature of the alkyl side chain can influence the doping process and the ultimate conductivity of the material. The 2-methylpropyl group's impact on the morphology of the polymer would also play a role in the efficiency of charge transport in the doped state. Regarding thermal conductivity, this is not a property for which polythiophenes are typically optimized, and there is no available data to suggest that the 2-methylpropyl substituent would lead to significant enhancements in this area.

Semiconducting Liquid Crystalline Materials

There is currently no published research detailing the use or specific properties of this compound in the development of semiconducting liquid crystalline materials. The design of such materials often involves attaching long alkyl chains to a rigid conjugated core to induce liquid crystalline phases. While the isobutyl group of this compound could influence molecular organization, its specific impact on mesophase formation and electronic properties has not been investigated.

Chiral Sensors and Catalysts (Material Science Perspective)

In the field of chiral sensors and catalysts, thiophene-based polymers and molecules are often functionalized with chiral moieties to induce enantioselective recognition or catalytic activity. A review of the scientific literature indicates no studies where this compound has been used as a monomer or precursor for creating such chiral materials. The isobutyl group is not inherently chiral, and no research has been found that functionalizes this compound to create chiral sensors or catalysts.

Acid Sensors (Material Science Perspective)

Thiophene-based fluorescent probes are sometimes designed to detect changes in pH or the presence of specific acidic compounds. These sensors typically incorporate functional groups that exhibit changes in their photophysical properties upon protonation or interaction with an acid. At present, there is no available scientific literature describing the design, synthesis, or application of this compound as an acid sensor.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes for Improved Efficiency and Scalability

The development of efficient and scalable synthetic methods for producing 2-Bromo-5-(2-methylpropyl)thiophene and its derivatives is paramount for their widespread application. Traditional methods like the Paal–Knorr and Gewald reactions often require harsh conditions and may result in low yields. nih.gov Future research is increasingly focused on greener, more efficient alternatives.

Key areas of exploration include:

Metal-Free Synthesis: To mitigate metal toxicity and promote green chemistry, metal-free methodologies are being developed. nih.gov These often involve the use of elemental sulfur or potassium sulfide (B99878) as the sulfur source with starting materials like buta-1-enes. nih.govorganic-chemistry.org

Catalytic Systems: The use of advanced catalysts, such as bis(alkoxo)palladium complexes, allows for direct C-H arylation of thiophenes with high yields and at low catalyst loadings. organic-chemistry.org Additionally, one-pot procedures involving palladium-catalyzed C-S bond formation followed by heterocyclization are showing promise for creating highly substituted thiophenes. scispace.com

A comparative look at traditional versus modern synthetic approaches highlights the drive towards more sustainable and efficient processes.

Design and Synthesis of Next-Generation Thiophene-Based Materials with Advanced Functionalities

The true potential of this compound lies in its role as a precursor to next-generation materials with enhanced functionalities. Thiophene-based polymers are at the forefront of this research due to their unique electronic and optical properties. numberanalytics.comresearchgate.net

Future design and synthesis efforts are centered on:

Organic Electronics: Thiophene (B33073) derivatives are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). merckmillipore.comrsc.org The ability to tune the electronic properties of these materials by modifying substituents, like the 2-methylpropyl group, is a key area of research. merckmillipore.com

Fused-Thiophene Systems: Materials based on fused thiophene rings, such as dithienothiophene (DTT), exhibit high charge mobility and extended π-conjugation, making them ideal for high-performance electronic devices. rsc.orgmdpi.com

Tailored Properties: By carefully selecting building blocks and polymerization methods, researchers can create polymers with specific electronic and morphological properties, leading to improved device performance and efficiency. merckmillipore.com For instance, the use of functionalized oligothiophenes is considered a third generation of advanced conjugated materials for organic electronic devices. merckmillipore.com

Integration of Advanced Characterization Techniques for Comprehensive Materials Understanding

A deep understanding of the structure-property relationships in materials derived from this compound is crucial for optimizing their performance. nih.gov This requires the use of advanced characterization techniques that can probe materials from the molecular to the macroscopic level.

Key techniques and their applications include:

Spectroscopic Ellipsometry: This non-invasive technique is highly sensitive for obtaining fundamental information about conjugated polymer films, including their electronic structure and molecular orientation. nist.gov It can also be used in-situ to understand the kinetics of film deposition and post-deposition treatments. nist.govresearchgate.net

X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): These techniques provide insights into the molecular ordering and morphology of polymer films, which are critical for their electronic properties. nih.govmdpi.com

Scanning Tunneling Microscopy/Spectroscopy (STM/STS): At the nanoscale, STM/STS can reveal the assembled structures of thiophene derivatives on various surfaces and their corresponding electronic properties, highlighting the crucial role of molecule-substrate interactions. nih.gov

Advanced NMR and ESR Spectroscopy: These methods can be used to study the aging pathways and structural stability of polymers by detecting conformational changes and the generation of radicals. acs.org

Synergistic Approach: Bridging Computational Predictions with Experimental Data

The integration of computational modeling with experimental synthesis and characterization is accelerating the discovery and optimization of new thiophene-based materials. rsc.org This synergistic approach allows for the prediction of material properties before synthesis, saving time and resources.

Key aspects of this integrated approach include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and optical properties of thiophene-based molecules and polymers. rsc.orgresearchgate.netorientjchem.org This allows for a systematic study of how structural modifications affect material properties. rsc.org

Time-Dependent DFT (TDDFT): This method is employed to study electronically excited states and predict properties like UV-Vis absorption spectra. nih.govbohrium.com However, it is important to be aware of potential inaccuracies, as TDDFT can sometimes predict qualitatively incorrect results for certain thiophene compounds. nih.gov

Virtual Screening: Computational methods can be used to screen libraries of potential compounds for desired properties, guiding experimental efforts towards the most promising candidates. nih.gov For example, topological fingerprints can be used to select compounds with potential antimicrobial activity. frontiersin.org

This feedback loop between prediction and experimentation is crucial for the rational design of materials with targeted functionalities.

Expanding the Scope of Applications in Emerging Technologies

While thiophene-based materials are well-established in organic electronics, ongoing research is exploring their application in a variety of emerging technologies. numberanalytics.comnumberanalytics.com The versatility and tunability of these materials make them prime candidates for innovative solutions.

Future application areas include:

Energy Storage: Thiophene-based polymers are being investigated as electrode materials in batteries and supercapacitors due to their high conductivity and electrochemical stability. numberanalytics.com

Bioelectronics and Sensors: The semiconducting and optical properties of these materials are being harnessed for applications in biosensors, neural probes, and systems for monitoring biological events. researchgate.netbohrium.comresearchgate.net

Antimicrobial Agents: Thiophene derivatives have shown promising antimicrobial activity, including against drug-resistant bacteria, opening up new avenues for pharmaceutical development. nih.govfrontiersin.org

Environmental Applications: The selective adsorption properties of materials incorporating thiophene derivatives are being explored for applications such as the desulfurization of fuels. acs.org

The continued exploration of these and other novel applications will be driven by the development of new synthetic methods and a deeper understanding of the fundamental properties of thiophene-based materials. benthamdirect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.